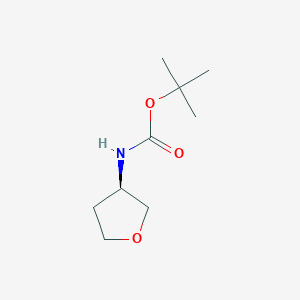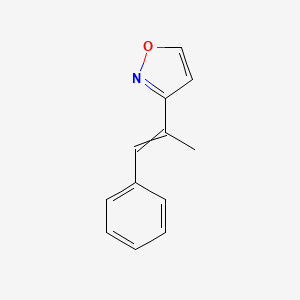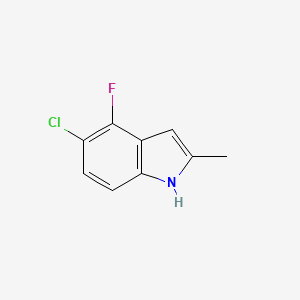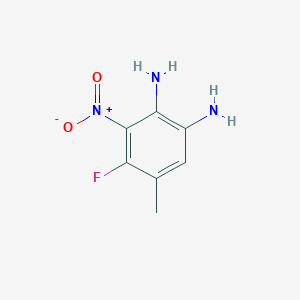![molecular formula C9H11ClN2 B11908393 4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)
4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound featuring a fused ring system that includes both pyrimidine and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, and Stork alkylation, followed by intramolecular cyclotransamination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidants: For oxidation reactions, tert-butyl hydroperoxide and manganese triflate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields cyclopenta[b]pyridin-5-one analogues.
Scientific Research Applications
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the synthesis of compounds with antibacterial activity.
Mechanism of Action
The mechanism of action of 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding. The specific pathways involved depend on the nature of the derivative and its target.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar bicyclic structure but lacks the chlorine and dimethyl groups.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar fused ring system but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness: 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of the chlorine atom and the dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
4-chloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)3-6-7(4-9)11-5-12-8(6)10/h5H,3-4H2,1-2H3 |
InChI Key |
VNNPQKPMWXTMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1)N=CN=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)





![(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)







